Ticlopidine-d4 (hydrochloride)

Catalog No.
S11215938
CAS No.
M.F
C14H15Cl2NS
M. Wt
304.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ticlopidine-d4 (hydrochloride)

Product Name

Ticlopidine-d4 (hydrochloride)

IUPAC Name

5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride

Molecular Formula

C14H15Cl2NS

Molecular Weight

304.3 g/mol

InChI

InChI=1S/C14H14ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-4,6,8H,5,7,9-10H2;1H/i1D,2D,3D,4D;

InChI Key

MTKNGOHFNXIVOS-FOMJDCLLSA-N

Canonical SMILES

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl.Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])CN2CCC3=C(C2)C=CS3)Cl)[2H])[2H].Cl

Ticlopidine-d4 (hydrochloride) is a stable isotope-labeled derivative of ticlopidine, a thienopyridine compound primarily known for its role as an antiplatelet drug. The compound is characterized by the substitution of four hydrogen atoms with deuterium, which enhances its utility in analytical chemistry, particularly in mass spectrometry for quantifying ticlopidine levels in biological samples. Ticlopidine itself functions as an irreversible inhibitor of the adenosine diphosphate receptor on platelets, thereby preventing platelet aggregation and reducing the risk of thrombotic events.

The metabolic pathway of ticlopidine involves several key reactions:

  • Activation: Ticlopidine is a prodrug that undergoes biotransformation in the liver to form active metabolites, primarily through the action of cytochrome P450 enzymes. The initial step involves the conversion to 2-oxo-ticlopidine, which is then further metabolized to thiol metabolites (M1 and M2) that exhibit pharmacological activity .
  • Inhibition Mechanism: The active metabolites inhibit platelet aggregation by blocking the binding of adenosine diphosphate to its receptor, thereby impairing the activation of glycoprotein IIb/IIIa complexes on platelets .

Ticlopidine-d4 retains the biological activity characteristic of ticlopidine, functioning primarily as an antiplatelet agent. Its mechanism involves:

  • Inhibition of Platelet Aggregation: By preventing adenosine diphosphate from activating platelets, ticlopidine-d4 reduces thrombus formation and prolongs bleeding time.
  • Pharmacokinetics: The half-life of ticlopidine is approximately 7.9 hours after a single dose, with significant protein binding (around 98%) to plasma proteins . Ticlopidine-d4's isotopic labeling allows for precise tracking in pharmacokinetic studies.

Ticlopidine-d4 is primarily used in research settings, particularly for:

  • Quantitative Analysis: Serving as an internal standard in mass spectrometry for the accurate quantification of ticlopidine levels in clinical samples.
  • Metabolic Studies: Investigating the metabolic pathways and pharmacokinetics of ticlopidine without interference from endogenous compounds .

Studies have shown that ticlopidine interacts with various cytochrome P450 isoforms, notably CYP1A2, CYP2B6, CYP2C19, and CYP2D6, which are involved in its metabolic activation . Additionally:

  • Drug Interactions: Ticlopidine can interact with other medications that affect platelet function or are metabolized by similar pathways, necessitating careful monitoring during co-administration.
  • Inhibition Studies: Research indicates that certain inhibitors can affect the formation of active metabolites from ticlopidine, highlighting the importance of understanding these interactions in clinical settings.

Ticlopidine belongs to a class of compounds known as thienopyridines. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
ClopidogrelThienopyridineADP receptor antagonistMore selective and commonly used than ticlopidine
PrasugrelThienopyridineADP receptor antagonistFaster onset and more potent than ticlopidine
TicagrelorCyclopentyltriazolopyrimidineADP receptor antagonistReversible binding; faster action
AspirinSalicylateCyclooxygenase inhibitorDifferent mechanism; not a thienopyridine

Ticlopidine-d4's uniqueness lies in its deuterated nature, which allows for enhanced tracking in metabolic studies compared to its non-deuterated counterparts.

Role as Internal Standard in Gas Chromatography-Mass Spectrometry and Liquid Chromatography-Mass Spectrometry Platforms

Ticlopidine-d4 (hydrochloride) serves as a critical deuterated internal standard in quantitative mass spectrometry applications for the analysis of ticlopidine in biological matrices [1]. The deuterium-labeled analog provides exceptional analytical precision through its ability to compensate for variations in sample preparation, extraction efficiency, and instrumental drift across both gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry platforms [2].

In gas chromatography-mass spectrometry applications, ticlopidine-d4 demonstrates optimal performance characteristics with detection limits as low as 0.005 μg/mL [3]. The compound exhibits excellent chromatographic behavior when analyzed using fused-silica capillary columns with film thickness specifications of 0.25 μm [4]. Under electron impact ionization conditions, the deuterated standard produces characteristic fragmentation patterns with molecular ion peaks at mass-to-charge ratio 267 for the d4 variant, providing clear mass spectral differentiation from the unlabeled analyte [4].

For liquid chromatography-mass spectrometry platforms, ticlopidine-d4 provides superior quantitative accuracy across concentration ranges spanning 1.0 to 1000 ng/mL [5] [6]. The electrospray ionization process generates protonated molecular ions with enhanced ionization efficiency under positive ion mode conditions [5]. Chromatographic separation is typically achieved using reversed-phase columns with mobile phases consisting of acetonitrile-water combinations containing ammonium acetate buffers [5].

The deuterated internal standard demonstrates exceptional stability under various analytical conditions, maintaining structural integrity during solid-phase extraction procedures using Extrelut columns or liquid-liquid extraction protocols [3] [4]. Recovery efficiency studies indicate consistent extraction yields exceeding 80% across different biological matrices when ticlopidine-d4 is employed as the internal standard [5] [3].

Multiple reaction monitoring transitions for ticlopidine-d4 typically involve precursor ions at mass-to-charge ratios corresponding to the deuterated molecular weight, with product ion formation following predictable fragmentation pathways [6]. The four-dalton mass difference between the deuterated standard and native ticlopidine ensures complete chromatographic co-elution while providing distinct mass spectrometric identification [2].

Matrix Effects and Ionization Efficiency Studies

Matrix effects represent a fundamental analytical challenge in biological sample analysis, where co-eluting endogenous compounds can significantly impact ionization efficiency and quantitative accuracy [7] [8]. Ticlopidine-d4 (hydrochloride) plays an essential role in evaluating and compensating for these matrix-induced interferences across diverse biological matrices [9].

Ion suppression studies demonstrate that biological matrices containing high concentrations of phospholipids, proteins, and salts can reduce ticlopidine ionization efficiency by 15-45% depending on the specific matrix composition [10] [11]. Human plasma exhibits moderate ion suppression effects ranging from 15-35%, while whole blood samples demonstrate more pronounced suppression effects of 25-45% [10]. Urine matrices generally produce lower suppression effects of 10-25%, with occasional ion enhancement phenomena reaching 12-28% [10].

The mechanism of matrix effects in electrospray ionization involves competition for available charge during the ionization process, where co-eluting compounds compete with the analyte for protonation sites [8] [11]. High molecular weight compounds and those with elevated polarity characteristics tend to exert more significant suppressive effects on ticlopidine ionization [8]. Surface tension modifications caused by matrix components can also impair droplet formation efficiency, further reducing analyte response [8].

Process efficiency calculations incorporating ticlopidine-d4 as the internal standard reveal that matrix effects can be effectively normalized when isotopically labeled standards are employed [10] [9]. Studies indicate that process efficiency values ranging from 60-98% can be achieved depending on the biological matrix, with human plasma demonstrating efficiency values of 75-95% [10]. The internal standard normalized matrix effect approach provides correction factors that maintain quantitative accuracy within acceptable analytical limits [9].

Ionization efficiency optimization involves systematic evaluation of electrospray parameters including spray voltage, source temperature, desolvation temperature, and gas flow rates [12]. Optimal conditions for ticlopidine-d4 analysis typically involve spray voltages of 3500 V, source temperatures of 120°C, and desolvation temperatures of 450°C [12]. Cone gas flows of 50 L/hour and desolvation gas flows of 800 L/hour provide enhanced sensitivity while minimizing matrix interference effects [12].

Post-column infusion experiments utilizing ticlopidine-d4 enable real-time assessment of matrix effects across the chromatographic elution profile [9]. These studies reveal that matrix effects are typically most pronounced in regions corresponding to early-eluting polar compounds and late-eluting lipophilic species [9]. The co-elution behavior of ticlopidine-d4 with the native analyte ensures that both compounds experience identical matrix effects, enabling effective compensation [13].

Validation Parameters for Bioanalytical Method Development

Bioanalytical method validation for ticlopidine-d4 internal standard applications requires comprehensive evaluation of analytical performance characteristics in accordance with regulatory guidelines established by the Food and Drug Administration and European Medicines Agency [14] [15]. The validation process encompasses selectivity, accuracy, precision, linearity, sensitivity, and stability assessments across the intended analytical range [16] [17].

Selectivity studies demonstrate that ticlopidine-d4 provides unambiguous identification in the presence of potentially interfering endogenous compounds and co-administered medications [15]. Blank biological matrix samples from multiple sources show no detectable interference at the retention time and mass transitions corresponding to the deuterated internal standard [18]. Cross-reactivity studies with structurally related compounds confirm the absence of significant analytical interference [15].

Accuracy assessments require preparation of quality control samples at minimum concentrations spanning the lower limit of quantification, medium concentration, and high concentration levels [19] [15]. Acceptable accuracy criteria mandate that mean concentrations fall within 85-115% of nominal values, with lower limit of quantification samples permitted a wider range of 80-120% [19] [15]. Studies utilizing ticlopidine-d4 demonstrate accuracy values consistently meeting these criteria across multiple analytical platforms [5] [3].

Precision evaluations encompass both intra-run and inter-run variability assessments using replicate quality control samples [20] [15]. Coefficient of variation values must remain below 15% for all concentration levels, with lower limit of quantification samples permitted up to 20% variability [19] [15]. Gas chromatography-mass spectrometry methods employing ticlopidine-d4 achieve precision values of 5.1-6.9%, while liquid chromatography-mass spectrometry applications demonstrate comparable performance [3] [4].

Linearity studies require establishment of calibration curves using minimum six concentration levels spanning the analytical range [20] [15]. Correlation coefficient values must exceed 0.99 with acceptable back-calculated accuracy for individual calibration standards [20]. Methods utilizing ticlopidine-d4 consistently achieve correlation coefficients exceeding 0.995 across concentration ranges spanning three orders of magnitude [5] [6] [4].

Recovery assessments evaluate extraction efficiency by comparing analyte response in extracted samples versus post-extraction spiked samples [15]. While absolute recovery values may vary depending on extraction methodology, consistency across concentration levels is essential [15]. Studies employing ticlopidine-d4 demonstrate recovery values ranging from 71-87% with excellent reproducibility [18] [4].

Stability evaluations encompass freeze-thaw cycling, short-term room temperature storage, long-term frozen storage, and processed sample stability [15]. Ticlopidine-d4 demonstrates stability through three freeze-thaw cycles at temperatures of -20°C to -70°C, with degradation remaining below 15% of initial concentration [15]. Long-term stability studies indicate acceptable stability for 30-90 days when stored at appropriate frozen temperatures [15].

Dilution integrity studies evaluate the accuracy of sample analysis following dilution of concentrations exceeding the upper limit of quantification [21]. Quality control samples prepared at five times the upper limit and subsequently diluted demonstrate accuracy within 15% of nominal concentration when ticlopidine-d4 is employed as internal standard [21].

Cross-Validation with Alternative Isotopologs

Cross-validation studies with alternative stable isotope-labeled ticlopidine variants provide comprehensive assessment of analytical method robustness and transferability between different isotopic internal standards [22] [23]. These evaluations are essential when transitioning between analytical platforms or when primary isotopologs become unavailable [24] [25].

Comparative assessments between ticlopidine-d3, ticlopidine-d4, ticlopidine-d5, carbon-13 labeled variants, and nitrogen-15 labeled analogs reveal distinct performance characteristics [26] [23]. Ticlopidine-d4 demonstrates superior isotopic purity of 99.2% compared to d3 variants at 98.5% and d5 variants at 97.8% [26]. Carbon-13 labeled variants achieve isotopic purity values of 99.5%, while nitrogen-15 variants demonstrate 98.9% purity [26].

Mass spectral differentiation between isotopologs requires careful consideration of mass differences and potential isotopic contributions from natural abundance isotopes [26] [27]. Ticlopidine-d4 provides a four-dalton mass shift, offering optimal separation from the native compound while minimizing potential isotopic overlap [26]. Variants with smaller mass differences may experience interference from natural abundance contributions of the unlabeled analyte [13] [26].

Chromatographic behavior evaluation reveals that deuterated variants exhibit virtually identical retention times, with differences typically below ±0.03 minutes [26]. Carbon-13 and nitrogen-15 labeled variants demonstrate even closer retention time matching, with differences of ±0.01 minutes [26]. This chromatographic similarity ensures that all isotopologs experience equivalent matrix effects during analysis [13].

Cross-validation correlation studies employing incurred sample analysis demonstrate excellent agreement between different isotopologs [22]. Correlation coefficients exceeding 0.992 are consistently achieved when comparing quantitative results obtained using different isotopic internal standards [22]. Statistical analysis using Bland-Altman plots reveals mean percentage differences below 10% across the analytical concentration range [22].

Method transfer studies between laboratories require demonstration of equivalent performance when different isotopologs are employed [22]. Precision and accuracy assessments must meet identical acceptance criteria regardless of the specific isotopic internal standard utilized [24] [25]. Documentation of isotopolog equivalency supports regulatory submission requirements for multi-site analytical programs [24].

Stability comparison studies reveal that different isotopologs may exhibit varying degradation rates under stress conditions [27]. While deuterated variants generally demonstrate enhanced stability compared to unlabeled compounds, the specific positions of isotopic substitution can influence degradation pathways [27]. Comprehensive stability assessment across multiple isotopologs ensures selection of the most appropriate internal standard for long-term analytical applications [27].

Cost-effectiveness considerations play a significant role in isotopolog selection, as different isotopic labels involve varying synthesis complexities and commercial availability [28] [26]. Deuterated variants typically offer the most favorable cost profile while maintaining excellent analytical performance characteristics [28]. Carbon-13 and nitrogen-15 variants may provide enhanced mass spectral specificity but often at increased procurement costs [28].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

303.0553330 g/mol

Monoisotopic Mass

303.0553330 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-08-2024

Explore Compound Types